![molecular formula C5H12N2 B1295993 Cyclopentylhydrazine CAS No. 30923-92-3](/img/structure/B1295993.png)
Cyclopentylhydrazine
Overview
Description
Molecular Structure Analysis
The molecular structure of cyclopentylhydrazine is characterized by a cyclopentane ring attached to a hydrazine group . The InChI code for cyclopentylhydrazine hydrochloride is 1S/C5H12N2.ClH/c6-7-5-3-1-2-4-5;/h5,7H,1-4,6H2;1H .Physical And Chemical Properties Analysis
Cyclopentylhydrazine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Proteomics Research
Cyclopentylhydrazine is utilized in proteomics , the large-scale study of proteins. It serves as a biochemical tool for probing protein interactions and functions. Its ability to react with certain protein residues makes it valuable for labeling and detecting proteins in complex biological samples .
Heterocyclic Compound Synthesis
In the field of organic chemistry , cyclopentylhydrazine is a building block for synthesizing heterocyclic compounds. These compounds are significant due to their presence in many biologically active molecules. The compound’s reactivity with various alkenes and alkynes opens new avenues for creating complex molecular structures with potential pharmacological applications .
Pharmaceutical Development
Cyclopentylhydrazine finds its application in pharmaceutical development . It is involved in the synthesis of various pharmaceutical substances that exhibit a range of biological activities. Its derivatives are explored for their potential as antifungal, anticancer, and antiviral agents, among others .
Agriculture
In agriculture , cyclopentylhydrazine derivatives could be investigated for their role as intermediates in the synthesis of agrochemicals. While direct applications in agriculture are not well-documented, the chemical’s properties suggest potential utility in developing novel compounds for crop protection and growth enhancement .
Industrial Applications
Cyclopentylhydrazine is relevant in industrial applications , particularly in the synthesis of materials with specific properties. It may be used to create polymers or other materials that require precise chemical modifications to achieve desired physical characteristics .
Environmental Impact Studies
In environmental science , cyclopentylhydrazine can be part of studies assessing the environmental impact of chemical residues. Its stability and reactivity profile make it a candidate for tracing and modeling the fate of nitrogen-containing compounds in various ecosystems .
Safety And Hazards
Cyclopentylhydrazine hydrochloride is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
cyclopentylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-7-5-3-1-2-4-5/h5,7H,1-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHFZUVHADJHDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276889 | |
Record name | Cyclopentylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentylhydrazine | |
CAS RN |
30923-92-3 | |
Record name | Cyclopentylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00276889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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